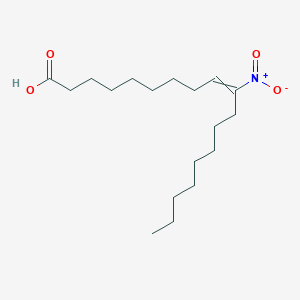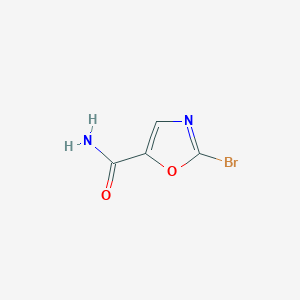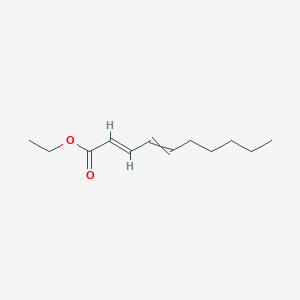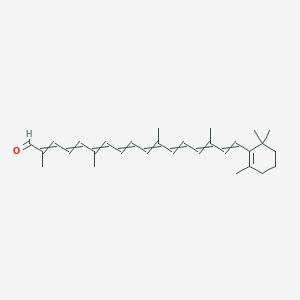
9-Octadecenoic acid, 10-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 9-octadecenoico, 10-nitro- es un ácido graso nitro derivado del ácido oleico. Se caracteriza por la presencia de un grupo nitro en el décimo carbono de la cadena del ácido octadecenoico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 9-octadecenoico, 10-nitro- normalmente implica la nitración del ácido oleico. Un método común es la reacción del ácido oleico con ácido nítrico en presencia de un catalizador. Las condiciones de reacción, como la temperatura y la concentración de los reactivos, se controlan cuidadosamente para asegurar la nitración selectiva en la posición del décimo carbono .
Métodos de producción industrial
La producción industrial del ácido 9-octadecenoico, 10-nitro- sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de ácido nítrico y ácido oleico de grado industrial, con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El producto se purifica entonces mediante diversas técnicas como la destilación y la cristalización .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 9-octadecenoico, 10-nitro- sufre varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo nitro se puede oxidar para formar derivados nitro.
Reducción: El grupo nitro se puede reducir a un grupo amino en condiciones específicas.
Sustitución: El grupo nitro puede participar en reacciones de sustitución, dando lugar a la formación de diversos derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Se emplean reactivos como los haluros de alquilo y las bases para las reacciones de sustitución.
Principales productos formados
Oxidación: Derivados nitro con grupos funcionales adicionales que contienen oxígeno.
Reducción: Derivados amino.
Sustitución: Diversos ácidos grasos nitro sustituidos.
4. Aplicaciones en la investigación científica
El ácido 9-octadecenoico, 10-nitro- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como precursor para la síntesis de otras moléculas complejas.
Biología: Se estudia su papel en la señalización celular y como posible agente terapéutico.
Medicina: Se investiga por sus propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en la producción de lubricantes y tensioactivos especializados
Aplicaciones Científicas De Investigación
9-Octadecenoic acid, 10-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in cellular signaling and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized lubricants and surfactants
Mecanismo De Acción
El mecanismo de acción del ácido 9-octadecenoico, 10-nitro- implica su interacción con proteínas y enzimas celulares. El grupo nitro puede participar en reacciones redox, lo que lleva a la modulación de las vías de señalización. Se sabe que se dirige a vías moleculares específicas implicadas en la inflamación y la proliferación celular .
Comparación Con Compuestos Similares
Compuestos similares
Ácido oleico: Un ácido graso monoinsaturado sin el grupo nitro.
Ácido elaídico: El isómero trans del ácido oleico.
Ácido 10-nitrooleico: Otro ácido graso nitro con el grupo nitro en una posición diferente
Unicidad
El ácido 9-octadecenoico, 10-nitro- es único debido al posicionamiento específico del grupo nitro, que le confiere propiedades químicas y biológicas distintas. Su capacidad para modular vías de señalización específicas lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
Fórmula molecular |
C18H33NO4 |
|---|---|
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
10-nitrooctadec-9-enoic acid |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21) |
Clave InChI |
WRADPCFZZWXOTI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[Hydroxy-(2-hydroxy-3-octadecoxypropoxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B12507780.png)
![4-tert-butyl-2-[3-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12507796.png)
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B12507798.png)
![N-(2-chloropyridin-3-yl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12507802.png)
![2-Morpholinobenzo[d]thiazole-4-carboxylic acid](/img/structure/B12507808.png)
![6-Fluoroimidazo[1,2-a]pyrimidine](/img/structure/B12507810.png)

![2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B12507820.png)


